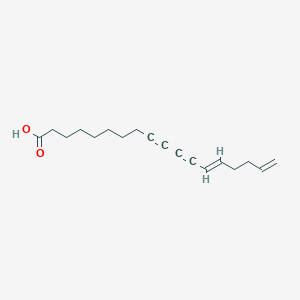

13,17-Octadecadiene-9,11-diynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13,17-Octadecadiene-9,11-diynoic acid is a natural product found in Mitrephora celebica with data available.

科学的研究の応用

Research has indicated that polyacetylenic fatty acids, including 13,17-octadecadiene-9,11-diynoic acid, exhibit various biological activities. Studies suggest these compounds may have anti-inflammatory properties and can influence cell signaling pathways. For instance, the compound has been investigated for its potential role in modulating inflammatory responses in cellular models.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of other bioactive molecules. For example, it can be utilized in the production of novel fatty acids through enzymatic reactions involving desaturases. These enzymes can convert simple fatty acids into more complex structures with enhanced biological activities. A study demonstrated that yeast expressing specific desaturases could convert exogenously supplied this compound into other valuable fatty acids (e.g., crepenynic acid) .

Materials Science

In materials science, polyacetylenic compounds are being explored for their potential use in developing advanced materials with unique mechanical properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid structure.

Case Study 1: Enzymatic Conversion in Yeast

A study focused on the enzymatic conversion of this compound in yeast demonstrated its utility as a substrate for producing other polyunsaturated fatty acids. The yeast model was engineered to express desaturases from soldier beetles that effectively converted the compound into various derivatives . This research highlights the potential for biotechnological applications in fatty acid synthesis.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of polyacetylenic fatty acids in a rat model subjected to cigarette smoke exposure. The results indicated that compounds similar to this compound could attenuate airway inflammation and mucus production . This finding suggests therapeutic possibilities for treating respiratory conditions.

化学反応の分析

Hydrogenation Reactions

The triple bonds in 13,17-octadecadiene-9,11-diynoic acid are susceptible to catalytic hydrogenation. Key findings include:

| Substrate | Catalyst | Conditions | Product(s) Formed | Reference |

|---|---|---|---|---|

| This compound | Pd/C, H₂ | Room temperature | Partially saturated derivatives | |

| Nickel-based | High pressure | Fully saturated stearic acid |

Partial hydrogenation selectively reduces triple bonds to double bonds or single bonds depending on conditions. Complete hydrogenation yields stearic acid (octadecanoic acid).

Oxidation Reactions

Oxidative cleavage of triple bonds and double bonds is a hallmark reaction:

Triple bond oxidation :

-

Reaction with ozone or KMnO₄/H⁺ cleaves triple bonds, producing carboxylic acid fragments.

-

For example, ozonolysis yields two medium-chain dicarboxylic acids.

Double bond epoxidation :

-

Epoxidizing agents (e.g., mCPBA) convert double bonds to epoxides, forming epoxy-diynoic acid derivatives .

Cycloaddition Reactions

The conjugated ene-diyne system participates in [2+2] and Diels-Alder cycloadditions:

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, dienophiles | Cyclobutane derivatives | Photochemical synthesis |

| Diels-Alder | Dienes, heat | Six-membered bicyclic compounds | Natural product mimics |

These reactions exploit the electron-deficient triple bonds for constructing complex polycyclic frameworks .

Enzymatic Modifications

In biological systems, this compound serves as a precursor for bioactive metabolites:

-

β-Oxidation :

Chain shortening via β-oxidation yields shorter polyacetylenic acids (e.g., C₁₀–C₁₂ derivatives) with pesticidal activity .

Physicochemical Stability

-

Thermal stability : Decomposes above 200°C, forming polymeric residues.

-

Light sensitivity : Conjugated triple bonds undergo photochemical dimerization under UV light.

Biological Activity

Derivatives exhibit:

特性

分子式 |

C18H24O2 |

|---|---|

分子量 |

272.4 g/mol |

IUPAC名 |

(13E)-octadeca-13,17-dien-9,11-diynoic acid |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,5-6H,1,3-4,11-17H2,(H,19,20)/b6-5+ |

InChIキー |

GYLJVPBWGZUNMB-AATRIKPKSA-N |

異性体SMILES |

C=CCC/C=C/C#CC#CCCCCCCCC(=O)O |

正規SMILES |

C=CCCC=CC#CC#CCCCCCCCC(=O)O |

同義語 |

13,14-dihydrooropheic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。